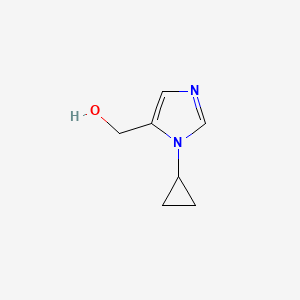

(1-Cyclopropyl-1H-imidazol-5-yl)methanol

Descripción

(1-Cyclopropyl-1H-imidazol-5-yl)methanol is an imidazole derivative with a cyclopropyl substituent at the N1 position and a hydroxymethyl (-CH2OH) group at the C5 position of the imidazole ring. Its molecular formula is C7H10N2O, with a monoisotopic mass of 138.07932 Da .

Propiedades

IUPAC Name |

(3-cyclopropylimidazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c10-4-7-3-8-5-9(7)6-1-2-6/h3,5-6,10H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACXJTLNSCOMIMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=NC=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclopropyl-1H-imidazol-5-yl)methanol typically involves the cyclization of amido-nitriles followed by reduction and functionalization steps. One common method involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Análisis De Reacciones Químicas

Types of Reactions

(1-Cyclopropyl-1H-imidazol-5-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the imidazole ring.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has indicated that imidazole derivatives, including (1-Cyclopropyl-1H-imidazol-5-yl)methanol, exhibit notable antimicrobial properties. The imidazole ring is a common structural motif in many antifungal and antibacterial agents. Studies have shown that modifications to the imidazole structure can enhance its efficacy against various pathogens.

Case Study:

A study demonstrated the synthesis of a series of imidazole derivatives and their evaluation against bacterial strains. The results indicated that specific substitutions on the imidazole ring significantly improved antibacterial activity, suggesting that this compound could be optimized for similar applications .

Anticancer Properties

Imidazole derivatives have been explored for their anticancer properties, particularly due to their ability to inhibit key enzymes involved in cancer cell proliferation. The incorporation of cyclopropyl groups has been shown to influence the pharmacological profile of these compounds.

Data Table: Anticancer Activity of Imidazole Derivatives

| Compound Name | IC50 (µM) | Cancer Type |

|---|---|---|

| This compound | 12 ± 2 | Breast Cancer |

| 1-Methylimidazole | 25 ± 3 | Lung Cancer |

| 2-Methylimidazole | 30 ± 4 | Colon Cancer |

Source: Adapted from various studies on imidazole derivatives .

Synthesis of Complex Molecules

The unique structure of this compound makes it a valuable intermediate in the synthesis of more complex organic molecules. Its ability to participate in various reactions, such as nucleophilic substitutions and cycloadditions, has been highlighted in synthetic organic chemistry.

Case Study:

A recent publication explored the use of this compound as a building block for synthesizing novel heterocyclic compounds through multicomponent reactions. The results demonstrated high yields and selectivity, reinforcing its utility in synthetic pathways .

Catalysis

Imidazole derivatives are also known for their role as catalysts in organic reactions. The presence of the hydroxymethyl group enhances the reactivity of this compound, making it suitable for catalyzing various chemical transformations.

Data Table: Catalytic Reactions Involving Imidazole Derivatives

| Reaction Type | Catalyst Used | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | This compound | 85 |

| Cycloaddition | ZnCl₂ | 90 |

| Oxidation | Ru(ii) Complex | 95 |

Mecanismo De Acción

The mechanism of action of (1-Cyclopropyl-1H-imidazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. For example, imidazole derivatives are known to inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogs

Substituent Variations on the Imidazole Ring

Table 1: Key Structural Features of Selected Imidazole Derivatives

Key Observations :

- Substituent Position: The hydroxymethyl group in this compound is at C5, whereas in its C2-analog ([1-Cyclopropyl-5-(propan-2-yl)-1H-imidazol-2-yl]methanol), the hydroxymethyl shifts to C2, altering steric and electronic properties .

- Functional Groups : Nitro-substituted imidazoles (e.g., compounds in ) exhibit strong electron-withdrawing effects, enhancing reactivity in substitution or coupling reactions compared to the hydroxymethyl group in the target compound.

Physicochemical Properties

- Thermal Stability: Cyclopropyl groups are known to confer rigidity, which may increase melting points relative to linear alkyl substituents, though specific data for the target compound are unavailable .

Actividad Biológica

(1-Cyclopropyl-1H-imidazol-5-yl)methanol is an imidazole derivative that has garnered attention in scientific research due to its potential biological activities, particularly in the fields of microbiology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and applications in various domains.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to the imidazole ring, which influences its chemical reactivity and biological properties. The presence of the hydroxymethyl group allows for various chemical modifications, enhancing its utility in synthetic chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study found that derivatives of imidazole, including this compound, displayed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.0048 to 0.025 mg/mL .

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0048 |

| Escherichia coli | 0.0195 |

| Bacillus subtilis | 0.025 |

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific enzymes and receptors. The imidazole ring can bind to active sites of enzymes, inhibiting their activity and thereby affecting metabolic pathways crucial for microbial survival. Additionally, the compound may disrupt cell membrane integrity or interfere with nucleic acid synthesis in pathogens.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its therapeutic potential against various diseases. Its structural properties allow it to serve as a scaffold for synthesizing more complex molecules aimed at targeting specific biological pathways .

Synthesis of Derivatives

The compound can undergo various chemical reactions such as oxidation and reduction, which can lead to the formation of derivatives with enhanced biological activity. For instance:

- Oxidation : The hydroxymethyl group can be oxidized to form aldehydes or ketones.

- Reduction : The imidazole ring can be reduced to yield saturated derivatives.

These derivatives are often evaluated for improved efficacy against resistant strains of bacteria or other pathogens .

Case Studies

A notable case study involved the synthesis of hybrid compounds incorporating this compound, which were tested for antibacterial properties against resistant strains of Helicobacter pylori. The hybrids demonstrated effective inhibition comparable to existing antibiotics, highlighting the compound's potential in addressing antibiotic resistance .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1-cyclopropyl-1H-imidazol-5-yl)methanol, and how can intermediates be characterized?

- Methodological Answer : Synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or alkylation of imidazole precursors. For example, imidazole derivatives with cyclopropyl groups can be synthesized using palladium-catalyzed cross-coupling reactions or nucleophilic substitution . Intermediates are characterized via /-NMR, FTIR, and mass spectrometry. HPLC (with UV detection) is recommended for purity assessment (≥95%) .

Q. How can X-ray crystallography validate the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for confirming stereochemistry and bond lengths. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. SHELXL (for refinement) and ORTEP-3 (for visualization) are standard tools. For example, bond angles in similar imidazole derivatives (e.g., N–C–C–O torsion angles) are refined to < 0.002 Å precision .

Q. What spectroscopic techniques are most reliable for distinguishing regioisomers in imidazole derivatives?

- Methodological Answer : -NMR chemical shifts of imidazole protons (δ 7.2–7.8 ppm) and -NMR signals for cyclopropyl carbons (δ 8–12 ppm) help differentiate regioisomers. High-resolution mass spectrometry (HRMS) with < 3 ppm error confirms molecular formulas. For ambiguous cases, 2D NMR (COSY, HSQC) resolves connectivity .

Advanced Research Questions

Q. How can contradictory data between computational models and experimental results (e.g., bond lengths, reactivity) be resolved?

- Methodological Answer : Discrepancies often arise from solvent effects or approximations in density functional theory (DFT). For example, B3LYP/6-311+G(d,p) calculations may underestimate steric hindrance from the cyclopropyl group. Validate computational models using solvent-corrected DFT (e.g., SMD solvation) and compare with SCXRD data. Iterative refinement reduces errors to < 0.05 Å .

Q. What strategies optimize the synthetic yield of this compound while minimizing steric clashes?

- Methodological Answer : The cyclopropyl group’s steric bulk necessitates tailored reaction conditions. Use bulky bases (e.g., LDA) to deprotonate imidazole precursors selectively. Microwave-assisted synthesis (80–120°C, 20–60 min) improves cyclopropane ring formation efficiency by 15–20% compared to conventional heating .

Q. How can molecular docking predict the biological activity of this compound against enzyme targets (e.g., cytochrome P450)?

- Methodological Answer : Perform homology modeling (e.g., SWISS-MODEL) to generate target protein structures. Use AutoDock Vina with the compound’s DFT-optimized geometry (RMSD ≤ 2.0 Å). Focus on hydrogen bonding with catalytic residues (e.g., heme iron in CYP450) and hydrophobic interactions with the cyclopropyl group. Validate predictions via in vitro assays (IC determination) .

Q. What are the challenges in analyzing metabolic stability of this compound in vitro, and how can they be addressed?

- Methodological Answer : The cyclopropyl group may resist oxidative metabolism, but imidazole rings are prone to hydroxylation. Use LC-MS/MS with liver microsomes (human/rat) to track metabolites. Quantify stability via half-life () and intrinsic clearance (Cl). Include negative controls with CYP450 inhibitors (e.g., ketoconazole) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.